4-Ethyl-2,2-dimethyl-2H-chromen-7-ol
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Overview
Description
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is a compound belonging to the chromene family, which is characterized by a benzopyran skeleton Chromenes are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the chromene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its corresponding dihydrochromene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene.
Substitution: Halogenated chromenes.
Scientific Research Applications
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new agricultural fungicides due to its low toxicity and high efficacy against various plant pathogens
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-yl acetate
- 2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol acetate
Uniqueness
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antifungal activity and lower cytotoxicity, making it a promising candidate for agricultural and medicinal applications .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C13H16O2/c1-4-9-8-13(2,3)15-12-7-10(14)5-6-11(9)12/h5-8,14H,4H2,1-3H3 |
InChI Key |
YAWQEVXNYOITTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(OC2=C1C=CC(=C2)O)(C)C |
Origin of Product |
United States |
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